molecular formula C19H13ClN4O B6612535 4-chloro-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one CAS No. 94375-42-5

4-chloro-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one

Cat. No. B6612535
CAS RN: 94375-42-5
M. Wt: 348.8 g/mol
InChI Key: VYKFOOVZPKSUMZ-UHFFFAOYSA-N
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Description

4-Chloro-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one, also known as 4-CPP, is an organic compound that has been studied for its potential applications in scientific research. It belongs to the class of heterocyclic compounds, which are organic molecules with at least one ring of atoms containing at least one atom of a different element. 4-CPP is a popular compound among scientists due to its wide variety of potential uses.

Scientific Research Applications

4-chloro-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one has a wide range of potential applications in scientific research. It has been studied for its ability to inhibit the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, which can be beneficial in treating certain neurological and psychiatric disorders. 4-chloro-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one has also been studied for its potential use as a neuroprotectant, as it has been shown to protect neurons from damage caused by oxidative stress.

Mechanism of Action

The mechanism of action of 4-chloro-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one is not fully understood. However, it is believed that it works by binding to the active site of MAO and preventing the enzyme from breaking down neurotransmitters. It is also believed that 4-chloro-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.
Biochemical and Physiological Effects
4-chloro-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase levels of serotonin and dopamine, as well as other neurotransmitters such as norepinephrine and histamine. It has also been shown to reduce anxiety and promote relaxation. In addition, 4-chloro-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The use of 4-chloro-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and its effects on biochemical and physiological processes are well-documented. However, there are also a few limitations to consider. For example, 4-chloro-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, its effects on humans have not been extensively studied.

Future Directions

The potential applications of 4-chloro-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one in scientific research are still being explored. Possible future directions include further research into its effects on neurotransmitter levels, its potential as a neuroprotectant, and its effects on inflammation and oxidative stress. Additionally, further research into its long-term safety and efficacy in humans is needed. Other possible future directions include the exploration of other potential therapeutic applications of 4-chloro-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one, as well as further research into its mechanism of action.

Synthesis Methods

4-chloro-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one is synthesized by a multi-step process that involves the reaction of 4-chloro-3-phenyl-1H-pyrazol-5-yl pyridazin-3-one with 3,5-diphenyl-1H-pyrazol-1-yl chloride in the presence of a base. The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide. The product is then purified by recrystallization or chromatography.

properties

IUPAC Name

5-chloro-4-(3,5-diphenylpyrazol-1-yl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O/c20-18-17(12-21-22-19(18)25)24-16(14-9-5-2-6-10-14)11-15(23-24)13-7-3-1-4-8-13/h1-12H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKFOOVZPKSUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=C(C(=O)NN=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290504
Record name 4-Chloro-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one

CAS RN

94375-42-5
Record name NSC69053
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69053
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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